![molecular formula C13H9N3O2 B1417583 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 40678-80-6](/img/structure/B1417583.png)
4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol
Overview
Description
The compound “4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol” is a derivative of pyridine and oxadiazole . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 4-(3-pyridinyl)phenol .
Synthesis Analysis
The synthesis of similar compounds, such as 1,3,4-oxadiazole derivatives of pyridines, has been reported in the literature . These compounds were synthesized in a multistage procedure and their structures were confirmed using various spectroscopic techniques .Molecular Structure Analysis
The molecular weight of the compound is 171.2 . The linear formula is C11H9NO .Chemical Reactions Analysis
The compound, being a derivative of pyridine and oxadiazole, might exhibit similar reactivity patterns as these parent compounds. For instance, oxadiazole derivatives have been known to exhibit a broad range of chemical and biological properties .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . The molecular weight is 171.2 and the linear formula is C11H9NO .Scientific Research Applications
Biological pH Probes
Compounds with similar structures have been used as pH probes that can distinguish between normal and tumor cells due to their on-off fluorescence response. This suggests that “4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol” could potentially serve as a water-soluble probe for biological applications .
Metal–Organic Complexes
Related oxadiazole compounds have played a significant role in forming metal–organic complexes, which are crucial in various fields such as catalysis and material science . This compound may contribute to the stability and structure of such complexes.
Antioxidant Properties
Derivatives of pyridinyl oxadiazoles have shown antioxidant properties comparable to ascorbic acid when evaluated using the DPPH method . This indicates a potential application in oxidative stress-related research or as an antioxidant agent.
Antiproliferative Agents
Compounds with pyridinyl groups have been studied for their antiproliferative activity against various cancer cell lines, suggesting that our compound of interest could be explored for its efficacy in cancer treatment .
Apoptosis Induction
Some pyridinyl derivatives have been found to induce apoptosis in cancer cells by activating caspase enzymes and causing fragmentation of specific cellular proteins . This points towards a possible application in developing therapeutic agents that target apoptotic pathways.
Antimicrobial Activity
The structural similarity to imidazo[4,5-b]pyridine derivatives, which have shown antimicrobial features, suggests that “4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol” could also be explored for its antimicrobial properties .
Future Directions
While specific future directions for this compound are not available in the retrieved data, oxadiazole derivatives are of significant interest in medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties . They are considered important synthons in the development of new drugs .
properties
IUPAC Name |
4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-11-5-3-9(4-6-11)12-15-13(18-16-12)10-2-1-7-14-8-10/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZRJPURXTWICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530309 | |
Record name | 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol | |
CAS RN |
40678-80-6 | |
Record name | 4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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